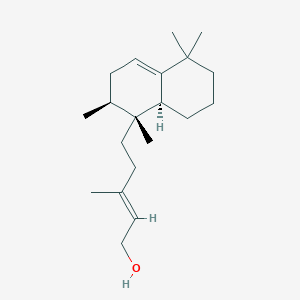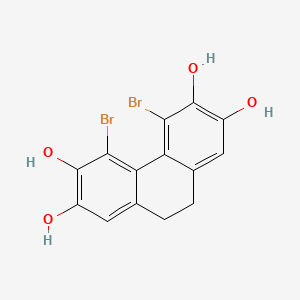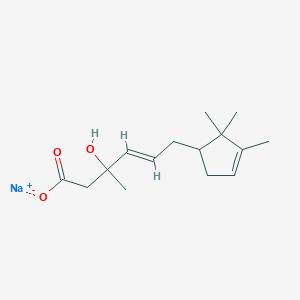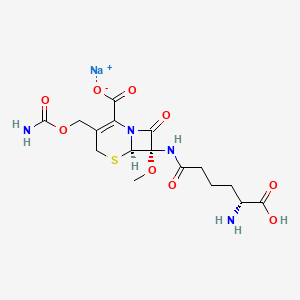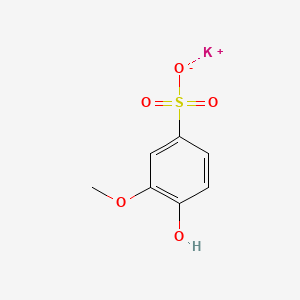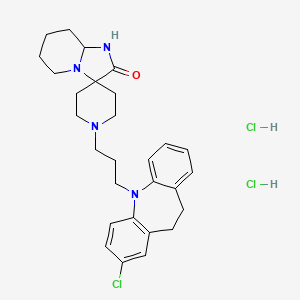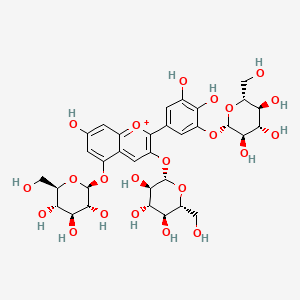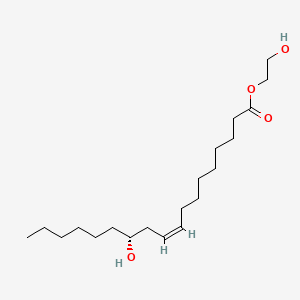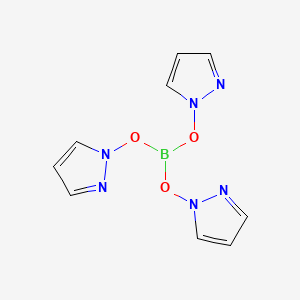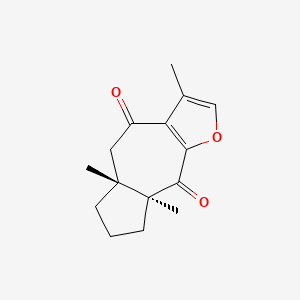
Chlorantene A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorantene A is a natural product found in Chloranthus serratus with data available.
Aplicaciones Científicas De Investigación
Sesquiterpenoids and Phenylpropanoids from Chloranthus serratus
Chlorantene A is a unique sesquiterpene identified in Chloranthus serratus, characterized by its unusual structure. This compound, along with others like chlorantene B, has been isolated and studied for its structural properties. The research highlights this compound's unique C-4 and C-10 linkage, distinguishing it from other sesquiterpenes (Yuan et al., 2008).
Sesquiterpene Enantiomers from Chloranthus Multistachys
Another study explored sesquiterpene enantiomers from Chloranthus multistachys, where compounds like chlorantene M and chlorantene N were examined. These studies focus on the structural elucidation and absolute configuration of these compounds, contributing to our understanding of this compound's chemical relatives and their properties (Huang et al., 2021).
Photodynamic Therapy Using Chlorophyll-a Derivatives
While not directly related to this compound, research on chlorophyll-a derivatives in photodynamic therapy offers insights into the therapeutic applications of similar compounds. Studies explore how these derivatives, including chlorin and phthalocyanine, can be used in treating skin diseases through photodynamic mechanisms (de Annunzio et al., 2019).
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(5aR,8aS)-3,5a,8a-trimethyl-5,6,7,8-tetrahydroazuleno[5,6-b]furan-4,9-dione |
InChI |
InChI=1S/C15H18O3/c1-9-8-18-12-11(9)10(16)7-14(2)5-4-6-15(14,3)13(12)17/h8H,4-7H2,1-3H3/t14-,15-/m1/s1 |
Clave InChI |
QZPPZFXZTZJUHE-HUUCEWRRSA-N |
SMILES isomérico |
CC1=COC2=C1C(=O)C[C@]3(CCC[C@@]3(C2=O)C)C |
SMILES canónico |
CC1=COC2=C1C(=O)CC3(CCCC3(C2=O)C)C |
Sinónimos |
chlorantene A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1264660.png)
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1264661.png)
